molecular formula C14H19N3O4 B14475371 3-Hydroxy-L-tyrosyl-L-prolinamide CAS No. 66067-51-4

3-Hydroxy-L-tyrosyl-L-prolinamide

Cat. No.: B14475371
CAS No.: 66067-51-4
M. Wt: 293.32 g/mol
InChI Key: UJHZHCRWZSXGKU-UWVGGRQHSA-N
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Description

3-Hydroxy-L-tyrosyl-L-prolinamide: is a chemical compound that consists of a 3-hydroxy-L-tyrosine moiety linked to an L-prolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-L-tyrosyl-L-prolinamide typically involves the amidation of L-proline with 3-hydroxy-L-tyrosine. The process can be carried out using biocatalysis to achieve high optical purity and avoid racemization. For instance, the enzyme-catalyzed amidation of unprotected L-proline with ammonia in an organic solvent has been described, achieving high conversion rates and excellent optical purity .

Industrial Production Methods: Industrial production of this compound can leverage biocatalytic processes to ensure high efficiency and minimal waste. The use of immobilized enzyme variants, such as CalBopt-24, in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-L-tyrosyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

3-Hydroxy-L-tyrosyl-L-prolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-L-tyrosyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group on the tyrosine moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The amide bond provides stability and specificity in binding to target molecules .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-L-tyrosyl-L-prolinamide is unique due to its specific combination of a hydroxylated tyrosine and a prolinamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

66067-51-4

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H19N3O4/c15-9(6-8-3-4-11(18)12(19)7-8)14(21)17-5-1-2-10(17)13(16)20/h3-4,7,9-10,18-19H,1-2,5-6,15H2,(H2,16,20)/t9-,10-/m0/s1

InChI Key

UJHZHCRWZSXGKU-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)O)N)C(=O)N

Origin of Product

United States

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